molecular formula C16H22N4O B7590133 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide

2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide

Cat. No. B7590133
M. Wt: 286.37 g/mol
InChI Key: XRXMBKVJIXXXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide, also known as MP-10, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. MP-10 is a synthetic compound that belongs to the class of amides and has a molecular formula of C18H22N4O.

Mechanism of Action

The mechanism of action of 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide involves the inhibition of various enzymes and signaling pathways. 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the inhibition of angiogenesis and metastasis in cancer cells. 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide also inhibits the activity of phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides. This inhibition leads to the activation of protein kinase A (PKA) and the subsequent inhibition of inflammation and atherosclerosis.
Biochemical and Physiological Effects:
2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide induces apoptosis and inhibits angiogenesis. In neurodegenerative diseases, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has neuroprotective effects and can potentially prevent the degeneration of neurons. In cardiovascular diseases, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has anti-inflammatory and anti-atherosclerotic effects.

Advantages and Limitations for Lab Experiments

2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential applications in various fields. However, there are also some limitations to using 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide in lab experiments. It is a relatively new compound, and its long-term effects are not yet known. Additionally, the optimal dosage and administration route for 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide have not been established.

Future Directions

There are several future directions for research on 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide. In cancer research, further studies are needed to determine the optimal dosage and administration route for 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide. Additionally, the long-term effects of 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide on cancer patients need to be studied. In neurology, further studies are needed to determine the efficacy of 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide in treating neurodegenerative diseases. In cardiovascular diseases, further studies are needed to determine the optimal dosage and administration route for 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide and its long-term effects on cardiovascular health. Overall, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has shown promising potential in various fields and warrants further research.

Synthesis Methods

The synthesis of 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide involves the condensation reaction between 5-methyl-1H-pyrazole-4-carboxylic acid and phenylalanine methyl ester hydrochloride. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 3-bromo-N-(3-aminopropyl)propanamide to obtain the final product, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide.

Scientific Research Applications

2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has been studied extensively for its potential applications in various fields such as cancer research, neurology, and cardiovascular diseases. In cancer research, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has been shown to have anti-inflammatory and anti-atherosclerotic effects.

properties

IUPAC Name

2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-12-14(11-19-20-12)8-5-9-18-16(21)15(17)10-13-6-3-2-4-7-13/h2-4,6-7,11,15H,5,8-10,17H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXMBKVJIXXXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCNC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide

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